Cas no 2228616-02-0 (O-1-(3,5-dichlorophenyl)ethylhydroxylamine)

O-1-(3,5-dichlorophenyl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-1-(3,5-dichlorophenyl)ethylhydroxylamine
- EN300-1979021
- O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine
- 2228616-02-0
-
- Inchi: 1S/C8H9Cl2NO/c1-5(12-11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
- InChI Key: LTCMSALHNVXACG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C(C)ON)Cl
Computed Properties
- Exact Mass: 205.0061193g/mol
- Monoisotopic Mass: 205.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
- XLogP3: 2.5
O-1-(3,5-dichlorophenyl)ethylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979021-0.25g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1979021-5.0g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1979021-0.05g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1979021-10.0g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1979021-5g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1979021-1.0g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1979021-2.5g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1979021-1g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 1g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1979021-10g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-1979021-0.5g |
O-[1-(3,5-dichlorophenyl)ethyl]hydroxylamine |
2228616-02-0 | 0.5g |
$1221.0 | 2023-09-16 |
O-1-(3,5-dichlorophenyl)ethylhydroxylamine Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
Additional information on O-1-(3,5-dichlorophenyl)ethylhydroxylamine
Professional Introduction to Compound with CAS No. 2228616-02-0 and Product Name: O-1-(3,5-dichlorophenyl)ethylhydroxylamine
The compound with the CAS number 2228616-02-0 and the product name O-1-(3,5-dichlorophenyl)ethylhydroxylamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular pharmacology. The presence of 3,5-dichlorophenyl and ethylhydroxylamine moieties in its molecular framework suggests a multifaceted role in biochemical interactions, making it a subject of intense study among researchers.
In recent years, the exploration of novel heterocyclic compounds has been a cornerstone in the quest for innovative therapeutic agents. The O-1-(3,5-dichlorophenyl)ethylhydroxylamine molecule, with its distinctive substitution pattern, exhibits promising characteristics that make it a valuable candidate for further investigation. The dichlorophenyl group contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets. Simultaneously, the ethylhydroxylamine moiety introduces a polar functional group that enhances solubility and binding affinity, making it an attractive scaffold for drug design.
Current research in medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. The CAS No. 2228616-02-0 compound has been studied for its potential role in modulating enzyme activity and receptor binding. Preliminary findings indicate that this molecule may interfere with key signaling pathways involved in inflammation and cancer progression. The dichlorophenyl substituent is particularly noteworthy, as it has been shown to enhance binding affinity to certain protein targets by stabilizing the transition state of enzymatic reactions.
The 3,5-dichlorophenyl group's electron-withdrawing nature significantly influences the compound's reactivity and binding interactions. This feature has been exploited in designing molecules that exhibit selective inhibition of target enzymes without affecting off-target proteins. Such selectivity is critical for minimizing side effects and improving therapeutic efficacy. Additionally, the ethylhydroxylamine moiety contributes to hydrogen bonding capabilities, which are essential for stable interactions with biological macromolecules.
Advances in computational chemistry have enabled researchers to predict the biological activity of O-1-(3,5-dichlorophenyl)ethylhydroxylamine with greater accuracy. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity. These studies suggest potential applications in treating neurological disorders, where modulation of neurotransmitter receptors is key. Furthermore, the compound's ability to cross the blood-brain barrier makes it an intriguing candidate for central nervous system (CNS) drug development.
In vitro experiments have demonstrated that O-1-(3,5-dichlorophenyl)ethylhydroxylamine exhibits inhibitory effects on several enzymes implicated in disease pathways. For instance, its interaction with cytochrome P450 enzymes has been investigated for its implications in drug metabolism and detoxification processes. The dichlorophenyl group's influence on enzyme kinetics has been particularly noteworthy, as it can alter substrate binding affinities and catalytic efficiency.
The compound's structural flexibility also allows for modifications that can enhance its pharmacological properties. Researchers have explored derivatives of O-1-(3,5-dichlorophenyl)ethylhydroxylamine to improve solubility, bioavailability, and target specificity. These modifications have led to promising candidates for clinical trials in various therapeutic areas. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of optimized derivatives.
One of the most exciting aspects of this compound is its potential in combination therapy strategies. By targeting multiple pathways simultaneously, O-1-(3,5-dichlorophenyl)ethylhydroxylamine could synergize with other drugs to achieve better therapeutic outcomes. This approach is particularly relevant in treating multifactorial diseases such as cancer and autoimmune disorders. Preliminary studies suggest that when combined with existing treatments, this compound may enhance efficacy while reducing adverse effects.
The synthesis of O-1-(3,5-dichlorophenyl)ethylhydroxylamine represents a significant achievement in organic chemistry methodologies. Advanced synthetic techniques have enabled researchers to produce this compound with high purity and yield under controlled conditions. These advancements are crucial for scaling up production for preclinical and clinical studies. The development of efficient synthetic routes also underscores the compound's feasibility for industrial applications.
Future directions in research on CAS No. 2228616-02-0 include exploring its mechanism of action at a molecular level. High-resolution structural studies using techniques such as X-ray crystallography and NMR spectroscopy will provide insights into how this compound interacts with biological targets. Understanding these interactions will be instrumental in optimizing its pharmacological properties.
The role of computational modeling in predicting drug-drug interactions is also gaining prominence. By integrating data from various sources, researchers can identify potential conflicts between O-1-(3,5-dichlorophenyl)ethylhydroxylamine and other medications currently on the market. This information is vital for ensuring patient safety during clinical trials and post-market surveillance.
In conclusion,O-1-(3,5-dichlorophenyl)ethylhydroxylamine (CAS No 2228616-02-0) represents a compelling example of how structural diversity can lead to novel therapeutic agents with significant biological activity。 Its unique combination of functional groups makes it a versatile scaffold for drug design, offering potential solutions to complex diseases。 As research continues, further insights into its mechanisms of action will undoubtedly expand its applications, contributing to advancements in medicine。
2228616-02-0 (O-1-(3,5-dichlorophenyl)ethylhydroxylamine) Related Products
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)




